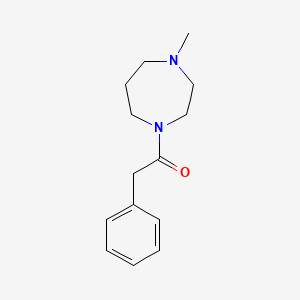![molecular formula C19H19FN2O B5958844 2-[4-[[3-(4-Fluorophenyl)oxolan-3-yl]methylamino]phenyl]acetonitrile](/img/structure/B5958844.png)
2-[4-[[3-(4-Fluorophenyl)oxolan-3-yl]methylamino]phenyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[[3-(4-Fluorophenyl)oxolan-3-yl]methylamino]phenyl]acetonitrile is a complex organic compound characterized by the presence of a fluorophenyl group, an oxolane ring, and an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[3-(4-Fluorophenyl)oxolan-3-yl]methylamino]phenyl]acetonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzyl cyanide with oxirane derivatives under basic conditions to form the oxolane ring. This intermediate is then reacted with a suitable amine to introduce the amino group, followed by further functionalization to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-[[3-(4-Fluorophenyl)oxolan-3-yl]methylamino]phenyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
2-[4-[[3-(4-Fluorophenyl)oxolan-3-yl]methylamino]phenyl]acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-[4-[[3-(4-Fluorophenyl)oxolan-3-yl]methylamino]phenyl]acetonitrile involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the oxolane ring can influence the compound’s overall conformation and stability. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorophenylacetonitrile: A simpler analog with similar structural features but lacking the oxolane ring and amino group.
2-(4-Fluorophenyl)ethylamine: Contains the fluorophenyl group and an amine, but lacks the oxolane ring and acetonitrile group.
Uniqueness
2-[4-[[3-(4-Fluorophenyl)oxolan-3-yl]methylamino]phenyl]acetonitrile is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the oxolane ring and the fluorophenyl group enhances its potential for diverse applications compared to simpler analogs.
Propiedades
IUPAC Name |
2-[4-[[3-(4-fluorophenyl)oxolan-3-yl]methylamino]phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O/c20-17-5-3-16(4-6-17)19(10-12-23-14-19)13-22-18-7-1-15(2-8-18)9-11-21/h1-8,22H,9-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHQMFBHIOVJIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC2=CC=C(C=C2)CC#N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3-methoxypropyl)[2-(2-phenoxyethoxy)ethyl]amine oxalate](/img/structure/B5958763.png)
![2-[4-methyl-6-[(2E)-2-(1-phenylethylidene)hydrazinyl]pyrimidin-2-yl]phenol](/img/structure/B5958770.png)

![N-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}furan-2-carboxamide](/img/structure/B5958782.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-methyl-2-(methylthio)ethyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5958785.png)
![4-[(1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)methyl]morpholine](/img/structure/B5958788.png)
![4-[4-(2,6-dimethylphenoxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B5958796.png)
![N,N,4-trimethyl-3-(4-nitrophenyl)-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B5958799.png)
![N-[4-(furan-2-yl)butan-2-yl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine](/img/structure/B5958806.png)
![5-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-3-(4-methoxyphenyl)isoxazole](/img/structure/B5958810.png)



![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]isonicotinamide](/img/structure/B5958867.png)
